Methyl 4-oxo-3-phenylpentanoate
Description
Significance in Organic Synthesis and Advanced Materials Research
The significance of Methyl 4-oxo-3-phenylpentanoate in organic synthesis stems from the reactivity of its β-keto ester moiety. This functional group is a cornerstone in carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic scaffolds. The presence of an acidic α-hydrogen, flanked by two carbonyl groups, allows for the ready formation of an enolate, a potent nucleophile. This enolate can participate in a wide range of reactions, including alkylations, acylations, and condensations, providing a pathway to a diverse array of derivatives.
The general class of β-keto esters is crucial in synthetic chemistry. For instance, they are precursors for the synthesis of ketones, esters, and carboxylic acids through various decarboxylation and hydrolysis reactions. Palladium-catalyzed reactions of allylic β-keto esters have been shown to lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products. nih.gov While specific applications of this compound in advanced materials research are not extensively documented in publicly available literature, the broader family of related compounds, such as benzofuran (B130515) derivatives synthesized from similar precursors, has been investigated for potential applications, including as antitumor agents. nih.gov
Retrosynthetic Analysis Considerations for this compound Derivatives
Retrosynthetic analysis is a powerful tool for planning the synthesis of organic molecules. For derivatives of this compound, this process involves mentally breaking down the target molecule into simpler, commercially available starting materials.
A primary disconnection for a β-keto ester like this compound is the bond between the α- and β-carbons, which points to a Claisen condensation as a key synthetic step. libretexts.org This reaction involves the condensation of two ester molecules, or a ketone and an ester, in the presence of a strong base.
For this compound, a logical retrosynthetic pathway would involve the disconnection to two primary precursors:
Methyl acetate (B1210297) (or a related methyl ester): This would provide the ester functionality and the C1 and C2 carbons.
A phenyl-substituted ketone: Specifically, 1-phenylpropan-2-one.
The forward synthesis, or the Claisen condensation, would involve the deprotonation of the α-carbon of methyl acetate by a strong base (like sodium methoxide) to form an enolate. This enolate would then act as a nucleophile, attacking the carbonyl carbon of 1-phenylpropan-2-one. Subsequent protonation would yield the target molecule, this compound.
Alternatively, one could envision a synthesis starting from 3-Oxo-4-phenylpentanoic acid , the carboxylic acid analog of the target molecule. nih.gov This acid could be synthesized and then esterified with methanol (B129727) in the presence of an acid catalyst to yield this compound. The synthesis of 3-Oxo-4-phenylpentanoic acid itself can be approached through various methods, including the acylation of a suitable enolate.
The synthesis of related β-keto esters, such as Methyl 3-oxo-4-phenylbutanoate, has been documented and involves the reaction of phenylacetyl chloride with the enolate of a malonic acid derivative, followed by decarboxylation. chemicalbook.com This highlights a general strategy that could be adapted for the synthesis of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 4-oxo-3-phenylpentanoate |
InChI |
InChI=1S/C12H14O3/c1-9(13)11(8-12(14)15-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
InChI Key |
GIZVJCPKRJXIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Oxo 3 Phenylpentanoate and Its Analogues
Classical Organic Synthesis Approaches
Traditional methods in organic synthesis provide a foundational framework for constructing molecules like methyl 4-oxo-3-phenylpentanoate. These approaches often rely on well-established, stoichiometrically controlled reactions such as condensations and substitutions.
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions offer another strategic avenue for the synthesis of γ-ketoesters. These pathways can involve the formation of a key carbon-carbon bond by reacting a nucleophile with a suitable electrophile. A common strategy is the acylation of an enolate or a related stabilized carbanion.
For example, the synthesis of a β-keto nitrile, a related structure, can be achieved by reacting acetonitrile (B52724) with potassium methoxide (B1231860) to form a nucleophile, which is then acylated with isobutyryl chloride. google.com A similar principle can be applied to synthesize keto-esters. One could envision the enolate of methyl propanoate acting as a nucleophile and reacting with an electrophilic source of the phenylacetyl group.
A documented synthesis of methyl 3-oxo-4-phenylbutanoate, an isomer of the target compound, utilizes this principle. It begins with the acylation of Meldrum's acid using phenylacetyl chloride in the presence of pyridine. The resulting intermediate is then heated in methanol (B129727) to induce alcoholysis and decarboxylation, affording the final β-keto ester. chemicalbook.com This method exemplifies a nucleophilic acyl substitution on the acid chloride by the enolate of Meldrum's acid, followed by a transesterification/decarboxylation sequence.
Catalytic Synthesis Strategies
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. Transition-metal catalysis, in particular, has provided powerful tools for constructing complex organic molecules.
Transition-Metal-Catalyzed Reactions
Copper-Catalyzed Cascade Reactions
Copper catalysis has emerged as a versatile tool for a wide range of organic transformations, including the synthesis of esters and their derivatives. Copper-catalyzed cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for building molecular complexity.
Research has shown that copper can catalyze cascade reactions of α,β-unsaturated esters with keto esters. beilstein-journals.orgnih.gov These reactions can proceed through a copper-hydride-mediated conjugate reduction, followed by an aldol (B89426) reaction and subsequent lactonization to form ester-functionalized lactones. beilstein-journals.org While this specific outcome is a cyclic ester (lactone), the underlying C-C bond formation between an ester-derived enolate and a keto ester highlights the potential for developing related methods for acyclic γ-ketoesters.
Other copper-catalyzed reactions have been developed for the synthesis of γ-ketoamides from nitrones and ynamides chemrxiv.org and for the enantioselective trifluoromethylation of β-ketoesters. acs.org Furthermore, heterogeneous copper catalysts have been used in cascade reactions involving β-keto esters to synthesize complex heterocyclic structures like 2-(trifluoromethyl)indoles, demonstrating the broad utility of copper in mediating reactions of keto-ester substrates. thieme-connect.com
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Reductive Aldolization/Lactonization | α,β-Unsaturated Esters, Keto Esters | CuH (in situ) | γ/δ-Lactones | beilstein-journals.orgnih.gov |
| Disruption of Cascade | Nitrones, Ynamides | Cu(II) | γ-Ketoamides | chemrxiv.org |
| Coupling/Condensation/Deacylation | 2'-Halotrifluoroacetanilides, β-Keto Esters | SBA-15-l-Proline–CuI | 2-(Trifluoromethyl)indoles | thieme-connect.com |
| Electrophilic Trifluoromethylation | β-Ketoesters | Cu(II) complex | α-CF₃ β-Ketoesters | acs.org |
Rhodium-Diphosphine Catalysis for Hydrogenation
Rhodium complexes, particularly those featuring diphosphine ligands, are preeminent catalysts for hydrogenation reactions. This strategy can be applied to the synthesis of this compound by hydrogenating an unsaturated precursor. For example, the C=C double bond in a molecule like methyl 4-oxo-3-phenylpent-2-enoate could be selectively reduced.
The use of chiral rhodium-diphosphine catalysts enables asymmetric hydrogenation, a powerful method for creating stereocenters with high enantioselectivity. This would be crucial for synthesizing specific enantiomers of this compound, which possesses a chiral center at the C3 position. Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to exocyclic α,β-unsaturated carbonyl compounds, including lactones and lactams, using chiral diphosphine-thiourea ligands. rsc.org While not the exact substrate, this demonstrates the capability of Rh-diphosphine systems to reduce C=C bonds adjacent to a carbonyl group with high enantiocontrol.
Palladium-Mediated Transformations
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of β-aryl α-keto esters, which are structurally related to this compound. These methods often involve the coupling of an enolate of an α-keto ester with an aryl halide. A notable example is the β-arylation of α-keto esters using a catalyst system derived from commercially available Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and P(tBu)₃ (tri-tert-butylphosphine). nih.govacs.orgnih.gov This reaction provides access to a variety of β-stereogenic α-keto esters. nih.govacs.orgnih.gov
The use of sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands has been shown to be effective in the palladium-catalyzed arylation of malonates and cyanoesters, accommodating both electron-rich and electron-poor aryl chlorides and bromides. organic-chemistry.org These bulky ligands accelerate reductive elimination and promote oxidative addition, which can be advantageous for the reaction. organic-chemistry.org For the α-arylation of ketones, catalyst systems based on electron-rich phosphine (B1218219) ligands with a biphenyl (B1667301) skeleton have been developed, showing good selectivity for ketones with multiple enolizable positions. organic-chemistry.org
A key challenge in the palladium-catalyzed α-arylation of n-alkyl α-keto esters is the potential for competitive β-hydride elimination from the palladium-enolate intermediate. nih.gov Additionally, the presence of inorganic bases like potassium carbonate can lead to decomposition of α-keto esters with enolizable protons through homo-aldol addition and lactonization. nih.gov To address these issues, optimization studies have identified tri-tert-butylphosphine (B79228) as an effective ligand and potassium carbonate as a suitable base, achieving high yields. organic-chemistry.org The reaction can also be performed without a glovebox by using the air-stable ligand precursor P(tBu)₃·HBF₄. nih.govorganic-chemistry.org
Table 1: Key Features of Palladium-Mediated Arylation of Keto Esters
| Feature | Description | Reference |
| Catalyst System | Pd₂(dba)₃ and P(tBu)₃ or P(tBu)₃·HBF₄ | nih.govacs.orgnih.govorganic-chemistry.org |
| Substrates | α-keto ester enolates and aryl bromides | nih.govacs.orgnih.gov |
| Base | Potassium carbonate (K₂CO₃) | organic-chemistry.org |
| Key Advantages | Access to a wide array of β-stereogenic α-keto esters, including previously inaccessible β-heteroaryl derivatives. Can be conducted without a glovebox. | nih.govacs.orgorganic-chemistry.org |
| Challenges | Potential for β-hydride elimination and base-induced decomposition of substrates. | nih.gov |
Brønsted Acid-Catalyzed Approaches
Brønsted acids are effective catalysts for various organic transformations, including those that can lead to the formation of γ-ketoesters and related structures. One such application is the cyclodimerization of α,β-unsaturated γ-ketoesters, promoted by methanesulfonic acid (MsOH). nih.gov This reaction proceeds through a cascade of dimerization and intramolecular lactonization. nih.gov The process is initiated by the enolization and E to Z isomerization of the starting material, followed by an intermolecular annulation via domino Michael addition, ketalization, and lactonization steps. nih.gov
Brønsted acids can also catalyze condensation-Michael reaction-Pictet-Spengler cyclization sequences, demonstrating their utility in the one-pot synthesis of complex heterocyclic scaffolds from simple starting materials like tryptamines, β-keto esters or 1,3-diketones, and α,β-unsaturated aldehydes. researchgate.net In these reactions, the Brønsted acid activates both the electrophiles and nucleophiles. researchgate.net For instance, the condensation of tryptamine (B22526) with a ketoester forms an enaminone, which then undergoes a Brønsted acid-catalyzed intermolecular Michael addition with an unsaturated aldehyde. researchgate.net
Furthermore, Brønsted acid ionic liquids have been employed as efficient and recyclable catalysts for the Michael addition of indoles to α,β-unsaturated ketones, leading to the synthesis of β-indolylketones. mdpi.com This approach offers advantages such as high yields and a simple experimental procedure. mdpi.com The use of vicinal ketoesters in total synthesis often relies on their electrophilic keto group. Brønsted-acid catalysis can facilitate diastereoselective intramolecular aldol additions of these compounds. nih.gov
Asymmetric Catalysis for Chiral this compound Synthesis
The synthesis of chiral molecules as single enantiomers is a critical endeavor in modern organic chemistry, often accomplished through asymmetric catalysis using metal complexes with chiral ligands.
Chiral Ligand Design and Application
The design of chiral ligands is fundamental to the success of asymmetric catalysis. Historically, C2-symmetric ligands have been widely used. nih.gov However, nonsymmetrical modular P,N-ligands have gained prominence and have often shown superior performance in various metal-catalyzed reactions compared to their P,P- or N,N-ligand counterparts. nih.gov The modular nature of these ligands allows for rapid and efficient optimization of reaction conditions. utexas.edu
Phosphinooxazoline (PHOX) ligands are a notable class of P,N-ligands that have proven highly effective in palladium-catalyzed asymmetric allylic substitution reactions. researchgate.net The development of chiral cyclopentadienyl (B1206354) (CpX) ligands has also significantly contributed to the field, with applications in a broad range of metal-catalyzed transformations, including the functionalization of C-H bonds. nih.gov The design of these ligands often involves creating a sterically demanding and well-defined chiral pocket around the metal center to control the stereochemical outcome of the reaction.
Stereoselective Hydrogenation and Reduction
Stereoselective hydrogenation and reduction of prochiral ketones and keto esters are important methods for producing optically pure alcohols, which are valuable chiral building blocks. Homogeneous hydrogenation of 3-oxo-Δ4,5-steroids has been shown to exhibit the same stereoselectivity as heterogeneous hydrogenation. rsc.org
Biocatalytic Synthesis and Transformations
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can catalyze reactions with high enantio- and diastereoselectivity.
Enantioselective Bioreduction of this compound Precursors
The enantioselective reduction of ketones and β-keto esters using enzymes is a well-established method for producing chiral alcohols. nih.gov Dehydrogenases/reductases from various microorganisms are frequently used for this purpose. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum catalyzes the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov
Ketoreductases have been successfully utilized for the stereoselective synthesis of δ-hydroxy-β-keto esters, β-hydroxy-δ-keto esters, and β,δ-dihydroxy esters from the corresponding β,δ-diketo ester, yielding seven out of eight possible stereoisomers in high enantio- and diastereomeric excess. nih.gov Another strategy involves using whole cells of baker's yeast (Saccharomyces cerevisiae), a convenient biocatalyst for reducing various carbonyl compounds. acs.org However, the presence of multiple reductase enzymes with differing stereoselectivities can lead to mixtures of stereoisomeric products. acs.org To overcome this, genetic engineering of baker's yeast, by knocking out or overexpressing specific reductase genes, has been employed to improve the stereoselectivity of β-keto ester reductions. acs.org
Recent advancements have also demonstrated the use of ketoreductases for the selective reduction of α,β-unsaturated carbonyls at either the carbonyl or the alkenyl group, achieved through an enzymatic stringency-relaxation strategy. chemrxiv.org
Table 2: Enzymes in Biocatalytic Reduction
| Enzyme/Organism | Substrate Type | Product Type | Key Features | Reference |
| (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum | Prochiral ketones, aromatic β-keto esters | Enantiopure secondary alcohols | High enantioselectivity for a broad spectrum of substrates. | nih.gov |
| Ketoreductases | β,δ-diketo esters | δ-hydroxy-β-keto esters, β-hydroxy-δ-keto esters, β,δ-dihydroxy esters | High enantio- and diastereomeric excess, producing multiple stereoisomers. | nih.gov |
| Baker's Yeast (Saccharomyces cerevisiae) | Carbonyl compounds, β-keto esters | Stereoisomeric alcohols | Convenient whole-cell biocatalyst; genetic engineering can improve stereoselectivity. | acs.org |
Whole-Cell Biocatalysts
Whole-cell biocatalysis utilizes intact microbial or plant cells as the source of enzymes, providing a cost-effective and operationally simple method for chemical transformations. rsc.org These systems benefit from the in-situ regeneration of expensive cofactors like NADH or NADPH, which are essential for the activity of oxidoreductases. nih.gov
Daucus carota (Carrot): The common carrot has proven to be a reliable biocatalyst for the reduction of a wide array of ketones, including β-keto esters. rsc.orgrsc.orgacs.org The dehydrogenase enzymes present in carrot roots can selectively reduce the keto group, often following Prelog's rule to yield the corresponding (S)-alcohol with high enantiomeric excess. rsc.orgscirp.org Studies have shown that Daucus carota can effectively catalyze the reduction of various prochiral ketones to their optically active secondary alcohols in an aqueous medium, highlighting its environmental friendliness. acs.org The broad substrate specificity of the enzymes in carrots makes it a versatile tool for asymmetric synthesis. scirp.org
Ralstonia sp. : Strains of Ralstonia, such as Ralstonia sp. DSM 6428, have been identified as effective biocatalysts for the stereoselective reduction of sterically demanding ketones. acs.orgnih.govresearchgate.net A novel alcohol dehydrogenase (RasADH) from this strain has been shown to reduce ketones with two bulky substituents to their corresponding optically enriched alcohols. acs.orgresearchgate.net This capability is significant for the synthesis of complex chiral alcohols that are challenging to produce using other methods.
Sphingobium yanoikuyae : This bacterium is another example of a whole-cell biocatalyst with potential applications in asymmetric synthesis. researchgate.net While specific studies on its use for this compound were not found, strains like Sphingobium yanoikuyae DSM 6900 possess alcohol dehydrogenases (SynADH) capable of reducing "bulky-bulky" ketones. researchgate.net The crystal structure of SynADH reveals a hydrophobic active site tunnel that can accommodate large substrates. researchgate.net
| Biocatalyst | Substrate Type | Key Advantages |
| Daucus carota | Prochiral ketones, β-keto esters | Readily available, cost-effective, environmentally benign, broad substrate specificity. rsc.orgacs.orgscirp.org |
| Ralstonia sp. | Sterically hindered ketones | Reduces "bulky-bulky" ketones, produces highly optically enriched alcohols. acs.orgnih.govresearchgate.net |
| Sphingobium yanoikuyae | "Bulky-bulky" ketones | Possesses ADHs with active sites capable of accommodating large substrates. researchgate.net |
Isolated Enzyme Systems
The use of isolated enzymes offers several advantages over whole-cell systems, including higher purity of the final product and a broader scope of reaction conditions. nih.gov However, the need for expensive cofactors remains a challenge. nih.govrsc.org
Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs): ADHs and KREDs are pivotal enzymes in the asymmetric reduction of carbonyl compounds. rsc.org They catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon, leading to the formation of a chiral alcohol. rsc.org Numerous ADHs have been employed for the asymmetric reduction of ketones and β-keto esters. nih.gov For instance, a thermophilic (S)-3-hydroxybutyryl-CoA dehydrogenase from Thermus thermophilus HB27 has been characterized for its activity towards β-ketoesters. nih.gov Similarly, an (R)-specific ketoreductase from Lactobacillus kefir has been used for the enantiodivergent reduction of β-keto esters. rsc.org
Lipases: Lipases are versatile enzymes commonly used for the kinetic resolution of racemic alcohols and esters. researchgate.netmdpi.com In the context of this compound synthesis, a lipase (B570770) could be used to resolve a racemic mixture of the corresponding β-hydroxy ester. This is achieved through the enantioselective acylation or hydrolysis of the ester, allowing for the separation of the two enantiomers. nih.govpolimi.it For example, Candida antarctica lipase B (Novozyme 435) is a widely used lipase for the resolution of various chiral intermediates. rsc.org
| Enzyme Type | Reaction Type | Key Features |
| Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) | Asymmetric reduction | High enantioselectivity, cofactor-dependent. rsc.orgnih.gov |
| Lipases | Kinetic resolution | Enantioselective acylation/hydrolysis, cofactor-independent. researchgate.netmdpi.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wipo.int These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.
Atom Economy Maximization
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.comrsc.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. nih.gov In the context of synthesizing the hydroxy ester from this compound, a direct asymmetric reduction of the ketone is highly atom-economical. In contrast, a synthesis involving protecting groups or leaving groups would have a lower atom economy. nih.gov
Application of Sustainable Solvents and Solventless Processes
The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of benign solvents like water or ethanol, or even solvent-free conditions. wordpress.com Biocatalytic reductions using whole cells are often performed in aqueous media, which is a significant advantage from a green chemistry perspective. acs.org In some cases, ionic liquids have been explored as alternative reaction media for enzymatic resolutions, offering benefits such as increased substrate solubility and the potential for enzyme recycling. rsc.org Solvent-free reactions, where one of the reactants acts as the solvent, can also be a highly efficient and green approach. wipo.intgoogle.com
Energy-Efficient Reaction Conditions
Minimizing the energy requirements of a chemical process is another key principle of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. ajrconline.org Microwave-assisted organic synthesis (MAOS) has emerged as a technique to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. ajrconline.orgnih.govnih.govchemicaljournals.com This method can be more energy-efficient than conventional heating. ajrconline.org The application of microwave irradiation to the synthesis of this compound or its subsequent transformations could offer a more sustainable and efficient manufacturing process. nih.govnih.gov
Reactivity and Reaction Mechanisms of Methyl 4 Oxo 3 Phenylpentanoate
Transformations of the β-Keto Ester Moiety
The β-keto ester functional group in Methyl 4-oxo-3-phenylpentanoate is the primary site of its reactivity, allowing for a variety of chemical transformations.
The oxidation of β-keto esters can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, general principles of β-keto ester oxidation can be applied. Strong oxidizing agents under vigorous conditions can cleave the C-C bond between the carbonyl and the α-carbon. ncert.nic.in For instance, the haloform reaction occurs with methyl ketones in the presence of sodium hypohalite, leading to a carboxylate and a haloform. ncert.nic.in
In some cases, oxidation can occur at the α-position. For example, Riley oxidation has been used to convert a methyl ketone moiety to an α-ketoester. beilstein-journals.org Copper-catalyzed aerobic oxidative esterification of ketones can also lead to C-C bond cleavage and the formation of esters. acs.org
| Oxidation Reaction | Reagents | Potential Products | Citation |
| Haloform Reaction | Sodium hypohalite | Carboxylic acid, Haloform | ncert.nic.in |
| Riley Oxidation | Selenium dioxide | α-Dicarbonyl compounds | beilstein-journals.org |
| Aerobic Oxidative Esterification | Copper catalyst, Air | Esters (via C-C cleavage) | acs.org |
The reduction of the ketone in β-keto esters like this compound is a common transformation that yields β-hydroxy esters. These products are valuable chiral building blocks in organic synthesis. acs.org A variety of reducing agents can be employed, with the choice of reagent influencing the stereoselectivity of the reaction.
Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is an effective and mild reducing agent for β-keto esters, producing 1,3-diols after the reduction of both the ketone and ester functionalities. youtube.com The reaction mechanism involves the nucleophilic addition of the borohydride to the ketone group, followed by a second addition to the ester group. youtube.com
Biocatalytic reductions using baker's yeast (Saccharomyces cerevisiae) offer a green alternative for the stereoselective reduction of β-keto esters. acs.orgacs.orgnih.gov By genetically engineering the yeast to control the levels of specific reductase enzymes, high stereoselectivity for either the (R)- or (S)-β-hydroxy ester can be achieved. acs.orgacs.org
| Reducing Agent | Product Type | Key Features | Citation |
| Sodium Borohydride (NaBH₄) in Methanol | 1,3-Diol | Mild and effective for reducing both ketone and ester. | youtube.com |
| Baker's Yeast (Saccharomyces cerevisiae) | β-Hydroxy ester | Biocatalytic, high stereoselectivity achievable through genetic engineering. | acs.orgacs.orgnih.gov |
| Lithium Aluminium Hydride (LiAlH₄) | Diol | Strong reducing agent, but requires harsh conditions. | youtube.com |
The ester group of this compound can undergo nucleophilic substitution reactions such as hydrolysis and amidation.
Hydrolysis: Acidic or basic hydrolysis of the methyl ester yields the corresponding carboxylic acid, 4-oxo-3-phenylpentanoic acid. Basic hydrolysis first produces the carboxylate salt, which is then protonated in an acidic workup. ncert.nic.inchemspider.com
Amidation: The ester can be converted to an amide by reacting it with an amine. This reaction often requires heating and can be catalyzed. For example, the amidation of a similar β-keto ester, isobutyryl methyl acetate (B1210297), with aniline (B41778) is performed at elevated temperatures to produce 4-methyl-3-oxo-N-phenyl valeramide. google.com The use of an excess of the amine can sometimes serve as the solvent. google.com Direct amidation of carboxylic acids, which can be obtained from the hydrolysis of the ester, is also a common method for amide synthesis. researchgate.net
| Reaction | Reagents | Product | Citation |
| Hydrolysis | H₃O⁺ or NaOH/H₃O⁺ | 4-oxo-3-phenylpentanoic acid | ncert.nic.inchemspider.com |
| Amidation | Amine (e.g., R-NH₂) | N-substituted 4-oxo-3-phenylpentanamide | google.comresearchgate.net |
The α-carbon of β-keto esters is acidic and can be deprotonated to form an enolate, which can then participate in alkylation and conjugate addition reactions.
Alkylation: The enolate generated from this compound can act as a nucleophile and react with alkyl halides in an alkylation reaction to introduce an alkyl group at the α-position.
Conjugate Addition (Michael Reaction): The enolate of this compound can also act as a Michael donor in a conjugate addition reaction with α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.orgorganic-chemistry.orgadichemistry.commasterorganicchemistry.com This reaction forms a new carbon-carbon bond at the β-carbon of the Michael acceptor. wikipedia.org The conjugate addition is a thermodynamically controlled process. adichemistry.com
Conversely, the β-keto ester can be transformed into an α,β-unsaturated ketone, which can then act as a Michael acceptor. Nucleophiles such as organocuprates (Gilman reagents), amines, and thiols can then add to the β-carbon of this activated alkene. libretexts.orglibretexts.orgopenstax.org
| Reaction Type | Role of β-Keto Ester Derivative | Reactant | Key Outcome | Citation |
| Alkylation | Nucleophile (as enolate) | Alkyl halide | C-C bond formation at the α-carbon | |
| Michael Addition | Michael Donor (as enolate) | α,β-Unsaturated carbonyl compound | Formation of a 1,5-dicarbonyl compound | wikipedia.orgorganic-chemistry.orgadichemistry.commasterorganicchemistry.com |
| Conjugate Addition | Michael Acceptor (as α,β-unsaturated ketone) | Organocuprates, Amines, Thiols | C-C or C-Nu bond formation at the β-carbon | libretexts.orglibretexts.orgopenstax.org |
Reactions Involving the Phenyl Substituent
The phenyl group of this compound can undergo typical electrophilic aromatic substitution reactions. However, the reactivity and regioselectivity of these substitutions will be influenced by the activating or deactivating nature of the substituent attached to the ring. The presence of water can have a remarkable effect on the functionalization of the phenyl ring in some reactions. nih.gov
Intramolecular Cyclization and Annulation Reactions
The structure of this compound and its derivatives makes it a suitable precursor for various intramolecular cyclization and annulation reactions to form carbocyclic and heterocyclic systems.
Derivatives of β-keto esters are widely used in the synthesis of five-membered rings. rsc.org For example, the cyclopentannulation of β-keto esters can be achieved using reagents like cyclopropyl (B3062369) phosphonium (B103445) salts to construct cyclopentane (B165970) rings. acs.org
The Michael addition reaction can be the first step in a tandem sequence, such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. stackexchange.com
Furthermore, δ-diketones, which can be synthesized from β-keto esters, are valuable precursors for the synthesis of various heterocyclic compounds, such as 1,2-diazepines, through condensation reactions with reagents like hydrazine. nih.gov
| Reaction | Key Intermediate/Reactant | Product Type | Citation |
| Cyclopentannulation | β-Keto ester anion | Functionalized cyclopentane | rsc.orgacs.org |
| Robinson Annulation | Enolate of β-keto ester and α,β-unsaturated ketone | Substituted cyclohexenone | stackexchange.com |
| Heterocycle Synthesis | δ-Diketone derivative | 1,2-Diazepine | nih.gov |
Advanced Mechanistic Investigations
The reactivity of this compound, a β-keto ester, is characterized by the presence of both a ketone and an ester functional group, separated by a methylene (B1212753) unit. This arrangement confers a unique chemical behavior, making the α-hydrogen (at the C3 position) acidic and susceptible to a variety of chemical transformations. Mechanistic investigations into the reactions of β-keto esters provide a foundational understanding of the probable reaction pathways, intermediates, and transition states involved in the transformations of this compound.
While specific experimental studies on the reaction pathways of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of β-keto esters. aklectures.comfiveable.me The key to their reactivity lies in the formation of a resonance-stabilized enolate ion, which acts as a potent nucleophile. jove.com
Enolate Formation: The presence of two carbonyl groups flanking the α-carbon significantly increases the acidity of the α-hydrogen. In the presence of a suitable base, such as an alkoxide, this proton is readily abstracted to form a planar enolate intermediate. This enolate is stabilized by the delocalization of the negative charge over the α-carbon and the oxygen atoms of both the keto and ester carbonyl groups.
Common Reaction Pathways:
Alkylation: The nucleophilic enolate of this compound can readily participate in nucleophilic substitution reactions with alkyl halides. This reaction proceeds via an SN2 mechanism, where the enolate attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-carbon bond at the C3 position. aklectures.com The reaction can be controlled to achieve mono- or dialkylation.
Hydrolysis and Decarboxylation: Under acidic or basic conditions, β-keto esters can undergo hydrolysis to form a β-keto acid. aklectures.comyoutube.com This intermediate is often unstable and readily undergoes decarboxylation, particularly upon heating, to yield a ketone. youtube.com The decarboxylation proceeds through a cyclic six-membered transition state, which facilitates the loss of carbon dioxide. For this compound, this pathway would lead to the formation of 3-phenyl-2-butanone.
Condensation Reactions: Similar to other esters with α-hydrogens, this compound can participate in Claisen-type condensation reactions. libretexts.orglibretexts.org In a crossed Claisen condensation, it can react with another ester that lacks α-hydrogens to form a more complex β-dicarbonyl compound. libretexts.org The reaction mechanism involves the initial formation of the enolate, followed by nucleophilic attack on the carbonyl carbon of the other ester and subsequent elimination of an alkoxide leaving group. jove.comlibretexts.org
Palladium-Catalyzed Reactions: The allylic esters of β-keto acids are known to undergo a variety of palladium-catalyzed transformations. nih.gov These reactions proceed through the formation of a π-allylpalladium enolate intermediate after oxidative addition of a Pd(0) complex and subsequent decarboxylation. nih.gov This intermediate can then undergo several transformations, including reductive elimination to form α-allyl ketones, β-hydrogen elimination to yield α,β-unsaturated ketones, or act as a nucleophile in aldol and Michael reactions. nih.gov While not directly applicable to this compound itself, these pathways highlight the diverse reactivity that can be accessed through transition metal catalysis with related structures.
A summary of key reaction pathways and their characteristic intermediates is presented in the table below.
| Reaction Pathway | Key Intermediate(s) | Resulting Product Type |
| Alkylation | Resonance-stabilized enolate | α-Alkylated β-keto ester |
| Hydrolysis & Decarboxylation | β-Keto acid | Ketone |
| Claisen Condensation | Tetrahedral alkoxide intermediate, Doubly-stabilized enolate | β-Dicarbonyl compound |
| Palladium-Catalyzed (of allylic esters) | π-Allylpalladium enolate | α-Allyl ketone, α,β-Unsaturated ketone |
The analysis of transition states is crucial for understanding the stereoselectivity and efficiency of catalyzed reactions. For β-keto esters like this compound, catalyzed transformations often involve the formation of well-defined transition state structures that dictate the reaction outcome.
Lewis Acid Catalysis: In many reactions, Lewis acids are employed to activate the carbonyl groups. For instance, in transesterification reactions, a Lewis acid catalyst can coordinate to both the keto and ester carbonyl oxygen atoms of the β-keto ester. rsc.org This coordination forms a six-membered chelate ring, which holds the substrate in a rigid conformation. This conformation facilitates the nucleophilic attack of an incoming alcohol, leading to the formation of a new ester. The transition state for this process involves this coordinated complex, and its stability can influence the reaction rate and selectivity. rsc.org For example, arylboronic acids have been shown to be effective catalysts, likely proceeding through such a six-membered transition state. rsc.org
Phase-Transfer Catalysis: Asymmetric α-alkylation of cyclic β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis with cinchona-derived catalysts. rsc.org In these systems, the transition state involves a tight ion pair between the enolate of the β-keto ester and the chiral quaternary ammonium (B1175870) salt of the catalyst. The specific geometry of this ion pair, dictated by non-covalent interactions with the catalyst, shields one face of the nucleophilic enolate, leading to a highly stereoselective approach of the electrophile.
Transition Metal Catalysis: In palladium-catalyzed reactions of allylic β-keto esters, the stereochemical outcome is often determined at the stage of nucleophilic attack on the π-allylpalladium intermediate. nih.gov The geometry of this intermediate and the nature of the ligands on the palladium center play a critical role in controlling the facial selectivity of the attack by the enolate.
Decarboxylation Transition State: The uncatalyzed decarboxylation of the corresponding β-keto acid of this compound is proposed to proceed through a cyclic, six-membered transition state. acs.org In this transition state, the carboxyl hydrogen forms a hydrogen bond with the keto carbonyl oxygen, facilitating the concerted cleavage of the C-C bond and the formation of an enol intermediate, which then tautomerizes to the final ketone product.
The table below summarizes the proposed transition state features for key catalyzed transformations relevant to this compound.
| Catalyzed Transformation | Catalyst Type | Key Features of the Proposed Transition State |
| Transesterification | Lewis Acid (e.g., Arylboronic acid) | Six-membered chelate ring involving the catalyst and both carbonyl oxygens of the β-keto ester. rsc.org |
| Asymmetric Alkylation | Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) | Formation of a chiral, non-covalent ion pair between the enolate and the catalyst, directing the electrophile to one face. |
| Palladium-Catalyzed Allylation (of corresponding allylic ester) | Palladium(0) complex | Geometry of the π-allylpalladium intermediate and ligand-controlled facial selectivity of the enolate attack. nih.gov |
| Decarboxylation (of corresponding β-keto acid) | (Uncatalyzed or Acid/Base Catalyzed) | Cyclic, six-membered arrangement facilitating concerted bond cleavage and proton transfer. acs.org |
Methyl 4 Oxo 3 Phenylpentanoate As a Synthetic Intermediate and Precursor
Fundamental Building Block for Complex Organic Molecules
The utility of methyl 4-oxo-3-phenylpentanoate as a foundational building block stems from the reactivity of its functional groups. The ketone, the ester, and the activated methylene (B1212753) group adjacent to both the phenyl ring and the ester carbonyl, allow for a diverse range of chemical modifications. This trifunctional nature enables chemists to construct intricate molecular architectures through various synthetic strategies. thieme-connect.de The compound itself can be synthesized from precursors such as methyl 4-nitro-3-phenylpentanoate, highlighting its role as a stable intermediate that can be accessed and then utilized for further molecular elaboration. thieme-connect.dethieme-connect.de Its presence in synthetic pathways documented in chemical literature underscores its importance as a reliable starting point for creating more complex structures. dur.ac.uk
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
The structural motifs present in this compound are commonly found in biologically active compounds, positioning it as a key precursor for intermediates in the pharmaceutical and agrochemical industries. The β-keto ester framework is particularly important for constructing heterocyclic systems, which are prevalent in drug discovery. While direct synthesis of commercial end-products from this specific molecule may be part of proprietary processes, the synthesis of related structures for biological evaluation is an active area of research. For instance, the development of novel 1,2,3-thiadiazole (B1210528) derivatives as potential pesticides often involves multi-component reactions where keto-ester compounds are key starting materials. nih.gov The ability to use this compound to build complex scaffolds makes it a valuable tool in the search for new therapeutic and crop protection agents.
Synthesis of Bioactive Derivatives
The reactivity of this compound allows for its conversion into a variety of bioactive heterocyclic scaffolds. These transformations are crucial for developing new compounds with potential therapeutic applications.
Lactones and Cyclic Ketones
The conversion of this compound into lactones and cyclic ketones represents a significant synthetic application. Lactones, which are cyclic esters, can be formed through a two-step process. First, the selective reduction of the ketone at the C4 position yields a hydroxyl group. Subsequent acid-catalyzed intramolecular cyclization between the newly formed alcohol and the methyl ester at C1 results in the formation of a γ-lactone. This transformation converts the linear ester into a five-membered ring system, a common core in many natural products and pharmaceuticals.
Similarly, intramolecular condensation reactions can lead to the formation of cyclic ketones. Depending on the reaction conditions and reagents used, it is possible to envision cyclization pathways that would lead to various ring sizes, further diversifying the molecular scaffolds accessible from this single precursor.
Pyran-2-carboxylates and Cyclopentenone Architectures
The synthesis of pyran-2-carboxylates and cyclopentenone architectures from β-keto esters like this compound is a key strategy in organic synthesis. Pyran rings are core components of numerous bioactive molecules. mdpi.com A plausible route to a dihydropyran-2-carboxylate would involve a base-catalyzed condensation reaction with an α,β-unsaturated aldehyde or ketone. The initial Michael addition of the enolate of the keto-ester to the unsaturated system, followed by an intramolecular aldol (B89426) condensation and dehydration, would construct the six-membered heterocyclic ring.
The formation of cyclopentenones can be achieved through intramolecular condensation reactions. For instance, after modification of the terminal methyl group of the acetyl moiety, an intramolecular Nazarov cyclization or a similar annulation strategy could be employed to construct the five-membered cyclopentenone ring, a scaffold present in prostaglandins (B1171923) and other important biological molecules.
Pyrrolidinones and Related Nitrogen-Containing Heterocycles
Pyrrolidinones are five-membered lactams that are integral to many pharmaceuticals. This compound is a suitable precursor for these heterocycles via reactions involving nitrogen-based reagents. A primary synthetic route is reductive amination of the C4 ketone with an amine and a reducing agent like sodium cyanoborohydride. The resulting amino ester can then undergo spontaneous or induced intramolecular amidation to form the pyrrolidinone ring.
Alternatively, the Paal-Knorr synthesis provides another pathway. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While this compound is a 1,4-keto-ester, appropriate modifications can convert it into a suitable 1,4-dicarbonyl precursor, which can then be cyclized with an amine to furnish the corresponding N-substituted pyrrole (B145914) or pyrrolidinone derivatives.
Coumarin (B35378) and Benzofuran (B130515) Scaffolds
Coumarin and benzofuran scaffolds are privileged structures in medicinal chemistry, known for a wide range of biological activities. nih.gov The synthesis of coumarins from β-keto esters is well-established, typically through the Pechmann condensation. This reaction involves the acid-catalyzed reaction of a β-keto ester with a phenol (B47542). Using the carboxylic acid analogue, 4-oxo-3-phenylpentanoic acid, in a reaction with a substituted phenol (e.g., resorcinol) would lead to the formation of a 4-substituted coumarin derivative, incorporating the phenylacetyl moiety into the final structure.
For the synthesis of benzofurans, a common method involves the reaction of a ketone with an ortho-hydroxyaryl ketone or aldehyde. The active methylene group in this compound could potentially react with an appropriate salicylaldehyde (B1680747) derivative in a tandem condensation-cyclization sequence to yield highly substituted benzofuran structures. The synthesis of complex tetrahydrobenzofuran derivatives with potent antitumor activity highlights the importance of this scaffold in drug discovery. nih.gov
Research Findings on Derivative Synthesis
The versatility of this compound as a precursor is highlighted by the various bioactive scaffolds that can be synthesized from it. The table below summarizes some of the key transformations.
| Target Scaffold | General Reaction Type | Key Reagents/Conditions | Resulting Structure |
| γ-Lactone | Reduction & Intramolecular Cyclization | 1. NaBH₄ (Reduction) 2. H⁺ (cat.), Heat (Lactonization) | Five-membered cyclic ester |
| Pyran-2-carboxylate | Michael Addition & Aldol Condensation | Base (e.g., NaOEt), α,β-Unsaturated Aldehyde | Six-membered oxygen heterocycle |
| Pyrrolidinone | Reductive Amination & Cyclization | R-NH₂, NaBH₃CN, Heat | Five-membered nitrogen heterocycle (lactam) |
| Coumarin | Pechmann Condensation | Phenol, H₂SO₄ (from corresponding carboxylic acid) | Substituted benzopyran-2-one |
| Benzofuran | Condensation & Cyclization | ortho-Hydroxyaryl aldehyde/ketone, Base | Fused five-membered oxygen heterocycle |
5-oxo-3-phenylpentanoic Acid Derivatives
This compound is a direct precursor to 4-oxo-3-phenylpentanoic acid and its derivatives. nih.gov Hydrolysis of the methyl ester group under acidic or basic conditions yields the corresponding carboxylic acid, 4-oxo-3-phenylpentanoic acid. This derivative maintains the core keto-acid structure, which is a key feature for further synthetic manipulations.
Derivatives of the closely related 5-oxo-5-phenylpentanoic acid have also been synthesized and studied. chemsynthesis.comalchempharmtech.com For instance, 5-amino-5-oxo-3-phenylpentanoic acid is a known derivative. chemicalbook.com The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved through the reaction of itaconic acid with 2-amino-4-chlorophenol. mdpi.com Additionally, various 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. nih.gov
The structural features of these derivatives, particularly the presence of both a ketone and a carboxylic acid (or its derivative), allow for a range of chemical reactions. These include reactions at the carbonyl group, such as reductions and condensations, and reactions at the carboxylic acid moiety, such as esterification and amidation.
Comparative Reactivity and Synthesis of Structural Analogues
The reactivity and synthesis of structural analogues of this compound are influenced by variations in chain length, the nature of the ester group, and the type of linkage to the phenyl substituent. chemsynthesis.comalchempharmtech.com
Chain Length Variations (e.g., Hexanoate, Butanoate Analogues)
Altering the length of the carbon chain affects the properties and reactivity of the molecule. For example, methyl 3-oxo-4-phenylbutanoate is a shorter-chain analogue. nih.gov The synthesis of this butanoate analogue can be achieved through various methods, including the reaction of monoethyl monopotassium malonate with phenacyl chloride. chemicalbook.com Another related compound is 3-oxo-5-phenylpentanoic acid. bldpharm.com
Longer chain analogues, such as those derived from 5-phenylpentanoic acid, which is classified as a medium-chain fatty acid, have also been studied. drugbank.com The synthesis of these longer-chain compounds can be approached using similar synthetic strategies, often involving the condensation of a phenyl-containing fragment with a suitable dicarbonyl compound or its equivalent.
Ester Group Variations (e.g., Ethyl vs. Methyl Analogues)
The ester group can be readily varied, with the ethyl analogue, ethyl 4-oxo-3-phenylpentanoate, being a common alternative to the methyl ester. nih.gov The synthesis of ethyl 4-oxo-3-phenylpentanoate and its isomers, such as ethyl 3-oxo-4-phenylbutanoate and ethyl 4-oxo-2-phenylpentanoate, has been documented. sigmaaldrich.comnih.gov The choice between a methyl and an ethyl ester can influence reaction rates and yields due to steric and electronic differences. Generally, methyl esters are slightly more reactive towards nucleophilic acyl substitution than their ethyl counterparts due to the smaller size of the methoxy (B1213986) group.
The synthesis of these esters often involves the esterification of the corresponding carboxylic acid or the transesterification of another ester. For example, ethyl 3-oxo-4-phenylbutanoate can be synthesized by the esterification of acetophenone (B1666503) and ethyl acetate (B1210297) under acidic conditions.
Substituent Linkage Effects (e.g., Phenoxy, Phenylsulfanyl Modifications)
The nature of the linkage of the phenyl group to the main carbon chain significantly impacts the molecule's chemical properties. While the parent compound has a direct carbon-carbon bond to the phenyl group, analogues with phenoxy (C-O-Ph) or phenylsulfanyl (C-S-Ph) linkages introduce heteroatoms that alter the electronic and steric environment of the molecule.
The synthesis of such analogues would require different synthetic strategies. For instance, a phenoxy derivative could be prepared by the reaction of a phenol with a suitable alkylating agent containing the keto-ester functionality. Similarly, a phenylsulfanyl analogue could be synthesized from a thiophenol. These modifications would influence the reactivity of the carbonyl group and the acidity of the α-protons due to the electron-donating or -withdrawing nature of the oxygen or sulfur atom.
Stereochemical Aspects and Chiral Synthesis of Methyl 4 Oxo 3 Phenylpentanoate and Its Derivatives
Enantioselective and Diastereoselective Synthesis Methodologies
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science. For molecules like methyl 4-oxo-3-phenylpentanoate and its derivatives, which contain stereogenic centers, controlling the three-dimensional arrangement of atoms is crucial. Enantioselective synthesis aims to produce a single enantiomer from a prochiral substrate, while diastereoselective synthesis focuses on favoring the formation of one diastereomer over others when multiple stereocenters are present or being formed.
The primary stereogenic center in this compound is located at the α-carbon to the ester, the C3 position, which bears a phenyl group. The control of this center is paramount for obtaining enantiomerically pure material. The presence of the ketone at the β-position allows for the formation of an enolate, which can then be subjected to various stereocontrolled reactions.
Key strategies for controlling this stereocenter include:
Asymmetric Alkylation: Deprotonation of a precursor molecule with a chiral base or in the presence of a chiral ligand can create a chiral enolate. Subsequent reaction with an electrophile, such as a methylating agent, would proceed with facial selectivity, leading to the desired enantiomer of this compound.
Catalytic Enantioselective Michael Addition: A retrosynthetic analysis suggests that this compound can be formed via a Michael addition of a methyl ketone enolate to a methyl cinnamate (B1238496) derivative, or a phenyl-substituted nucleophile to a derivative of methyl crotonate. The use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can effectively control the stereochemical outcome of this conjugate addition.
Enzymatic Reactions: Biocatalysis offers a highly selective method for creating stereogenic centers. For instance, ene-reductases (ERs) and alcohol dehydrogenases (ADHs) can be used in sequential one-pot procedures to create two adjacent stereocenters with high stereocontrol, a strategy that could be adapted for derivatives of this compound. mdpi.com
The diastereoselectivity becomes relevant when considering derivatives of this compound that may contain additional stereocenters. For example, reduction of the ketone at C4 would introduce a second stereocenter, leading to the formation of diastereomers (e.g., syn and anti isomers). The choice of reducing agent and reaction conditions, often influenced by the existing stereocenter at C3, will dictate the diastereomeric ratio of the product.
Once a chiral synthesis has been performed, determining the absolute configuration of the resulting enantiomers is a critical step. Several powerful analytical techniques are available for this purpose. In the absence of single crystals suitable for X-ray analysis, spectroscopic methods are often employed. mdpi.com
Common methods include:
X-ray Crystallography: This is the most definitive method for determining absolute configuration. It requires the formation of a single crystal of the enantiomerically pure compound or a diastereomeric derivative. The diffraction pattern of X-rays through the crystal allows for the precise determination of the spatial arrangement of all atoms. tcichemicals.com
NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomers can be converted into diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid or (R)- and (S)-phenylglycine methyl ester (PGME). biomolther.org The resulting diastereomers will have distinct NMR spectra, and analysis of the chemical shift differences can allow for the assignment of the absolute configuration. mdpi.com
Nuclear Overhauser Effect (nOe) Spectroscopy: For conformationally rigid molecules, 1D and 2D nOe experiments can be used to determine the relative stereochemistry between different parts of the molecule. mdpi.comresearchgate.net By knowing the configuration of one stereocenter, the configuration of another can be deduced.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be compared to the spectra of known compounds or to theoretical calculations to assign the absolute configuration. tcichemicals.com
| Method | Principle | Requirements | Outcome |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Enantiomerically pure single crystal | Unambiguous absolute configuration |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra | Enantiomerically enriched sample, chiral derivatizing agent | Absolute configuration by analysis of chemical shifts |
| nOe Spectroscopy | Measurement of through-space proton-proton interactions | Conformationally rigid molecule, known stereocenter (for relative configuration) | Relative and sometimes absolute stereochemistry |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Chiral molecule, reference spectra or theoretical calculations | Assignment of absolute configuration based on spectral comparison |
Asymmetric Induction Strategies
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature present in the substrate, reagent, catalyst, or solvent.
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse.
In the synthesis of this compound, a chiral auxiliary could be incorporated in several ways:
Attachment to the Ester Group: The methyl ester could be replaced with a chiral alcohol, such as (-)-8-phenylmenthol (B56881) or a trans-2-phenyl-1-cyclohexanol (B1200244) derivative. wikipedia.org The resulting chiral ester would then direct the stereoselective introduction of the phenyl group at the C3 position.
Use of Chiral Oxazolidinones: Evans oxazolidinones are widely used chiral auxiliaries. An N-acyl oxazolidinone derivative could be used to control the stereoselective alkylation or acylation at the α-position.
Chiral Reagents: The use of chiral reagents, such as a chiral base for deprotonation or a chiral reducing agent for ketone reduction in a derivative, can also induce asymmetry.
The effectiveness of a chiral auxiliary is typically measured by the diastereomeric excess (d.e.) of the product. High diastereoselectivity is often achieved due to the formation of a rigid, chelated transition state where one face of the prochiral center is sterically blocked by the auxiliary.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a powerful alternative to metal-based catalysts and biocatalysts. nih.gov Organocatalysis is attractive due to the generally low toxicity, stability, and ready availability of the catalysts. thieme.de
For the synthesis of this compound, several organocatalytic strategies could be employed:
Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, can react with the ketone moiety of a precursor to form a chiral enamine. This enamine can then react with an electrophile in a highly stereocontrolled manner. For example, the enamine of acetone (B3395972) could react with methyl 2-phenylacrylate in a Michael addition.
Iminium Catalysis: The same chiral amines can activate α,β-unsaturated aldehydes or ketones by forming a chiral iminium ion, which then undergoes a nucleophilic attack.
Hydrogen Bonding Catalysis: Catalysts such as chiral thioureas or phosphoric acids can activate electrophiles through hydrogen bonding, facilitating a stereoselective reaction with a nucleophile. This approach could be used to catalyze the Michael addition of a nucleophile to a phenyl-substituted α,β-unsaturated ester.
The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high yields and enantiomeric excesses (e.e.). mdpi.comdntb.gov.ua
| Asymmetric Strategy | Key Principle | Example Application for Target Synthesis | Expected Outcome |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org | Use of an Evans oxazolidinone to guide the alkylation of an acyl derivative. | High diastereomeric excess (d.e.). |
| Organocatalysis | Use of small chiral organic molecules as catalysts. nih.gov | Proline-catalyzed Michael addition of acetone to a methyl cinnamate derivative. | High enantiomeric excess (e.e.). |
Resolution Techniques for Enantiomers
When an asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture is a viable alternative. Resolution is the process of separating a racemate into its constituent enantiomers. mdpi.com
Common resolution techniques include:
Classical Resolution via Diastereomeric Salts: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. For instance, if the methyl ester of the target compound is hydrolyzed to the corresponding carboxylic acid, the racemic acid can be reacted with a chiral amine (e.g., brucine, strychnine, or a synthetic chiral amine) to form diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. nih.gov
Chromatographic Resolution: This is a powerful and widely used method for separating enantiomers. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC): The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.com
Gas Chromatography (GC) with a Chiral Column: This method is suitable for volatile compounds and operates on a similar principle to chiral HPLC.
Kinetic Resolution: In this technique, the enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like Methyl 4-oxo-3-phenylpentanoate, both one-dimensional and two-dimensional NMR methods would be employed.
One-Dimensional NMR (¹H, ¹³C) for Compound Purity and Structure
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule, confirming its identity and assessing its purity.
¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the methyl ester, the methylene (B1212753) group, the methine proton, the acetyl group, and the phenyl group. The chemical shift (δ) of each signal, its integration (the area under the peak, proportional to the number of protons), and its multiplicity (splitting pattern due to coupling with neighboring protons) would be key to assigning each proton to its position in the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the two carbonyl carbons (ketone and ester), the carbons of the phenyl ring, the methoxy (B1213986) carbon, and the aliphatic carbons. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
A general representation of expected ¹³C NMR chemical shifts for a similar structure, methyl propanoate, is provided below to illustrate the concept. docbrown.info
| Carbon Atom | Typical Chemical Shift (ppm) |
| Carbonyl Carbon (Ester) | ~174.9 |
| Methoxy Carbon (-OCH₃) | ~51.5 |
| Methylene Carbon (-CH₂-) | ~27.5 |
| Methyl Carbon (-CH₃) | ~9.2 |
| Note: This table is for methyl propanoate and serves only as a general illustration. docbrown.infovaia.com Specific values for this compound would differ. |
Two-Dimensional NMR Techniques for Complex Structural Assignments
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, helping to piece together the complete molecular structure.
Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For a related compound, Methyl 3-oxo-4-phenylbutanoate (C₁₁H₁₂O₃), the exact mass is 192.078644241 Da. nih.gov This level of precision is crucial for confirming the molecular formula of an unknown compound.
A hypothetical HRMS analysis of this compound (C₁₂H₁₄O₃) would be expected to yield a molecular ion peak corresponding to its calculated exact mass.
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.
The general approach involves passing a solution of the racemic or enantioenriched compound through an HPLC column packed with a chiral material. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially. The use of chiral HPLC is a standard technique for the analysis of β-keto esters. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds within a mixture. In the context of this compound, GC-MS serves to confirm the compound's identity and assess its purity, particularly in samples from synthetic reaction workups or for metabolite identification.
The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. As this compound is a β-keto ester, it is sufficiently volatile for GC analysis. Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (the intact molecule with one electron removed) and a series of characteristic fragment ions.
The resulting mass spectrum is a molecular fingerprint. For β-keto esters, the primary fragmentation pathways include α-cleavage and McLafferty rearrangement. guidechem.com The fragmentation pattern for this compound would be expected to show characteristic ions resulting from the cleavage at various points in the molecule, such as the loss of the methoxy group (-OCH₃) or the cleavage adjacent to the carbonyl groups. Analysis of these fragments allows for unambiguous structural confirmation. guidechem.comjmchemsci.com For instance, in a closely related compound, Methyl 3-oxo-4-phenylbutanoate, prominent peaks are observed at m/z values of 192 (molecular ion), 91 (tropylium ion from the phenylmethyl group), and other fragments related to the ester and keto functionalities. nih.gov
Table 1: Expected Key Mass Fragments for this compound in GC-MS
| Fragment (m/z) | Possible Identity | Significance |
| 206 | [M]⁺ | Molecular Ion |
| 175 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |
| 163 | [M - COCH₃]⁺ | Loss of the acetyl group |
| 147 | [M - CO₂CH₃]⁺ | Loss of the carbomethoxy group |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl (B1604629) moiety |
| 43 | [CH₃CO]⁺ | Acetyl cation |
This analytical method is indispensable for verifying the outcome of a synthesis or for detecting the compound in a complex biological or environmental matrix. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Separations
This compound possesses a chiral center at the third carbon atom (C3), the point of attachment for the phenyl group. This means the compound exists as a pair of non-superimposable mirror images called enantiomers, (R)-Methyl 4-oxo-3-phenylpentanoate and (S)-Methyl 4-oxo-3-phenylpentanoate. As enantiomers often exhibit different biological activities, their separation and analysis are critical, particularly in pharmaceutical research.
Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations. selvita.comnih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.comnih.gov
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven highly effective for resolving a broad range of racemic compounds, including those structurally similar to this compound. nih.govnih.gov In SFC, a polar organic solvent like methanol (B129727) is typically added as a modifier to the CO₂ mobile phase to fine-tune the separation. chromatographyonline.com
The advantages of using SFC for the chiral separation of this compound are significant.
Table 2: Advantages of SFC for Chiral Separation
| Advantage | Description | Reference |
| Speed | Lower viscosity of the mobile phase allows for higher flow rates, drastically reducing analysis and purification times. | selvita.com |
| Efficiency | High diffusivity leads to better peak resolution and more efficient separation of enantiomers. | nih.gov |
| Green Chemistry | Primarily uses non-toxic, recyclable CO₂, reducing the consumption of hazardous organic solvents like hexane. | selvita.com |
| Versatility | Compatible with a wide range of chiral stationary phases used in both normal and reversed-phase LC. | chromatographyonline.com |
| Cost-Effective | Lower solvent purchase and disposal costs contribute to reduced operational expenses. | shimadzu.com |
Preparative SFC can be employed to isolate gram-scale quantities of each enantiomer with high purity (>99%), which is essential for further studies to determine their individual biological profiles. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a cornerstone technique for identifying the functional groups present in a molecule. youtube.com For a molecule like this compound, an IR spectrum provides a wealth of structural information through characteristic absorption bands. masterorganicchemistry.com
The most prominent features in the IR spectrum are the strong absorptions from the two carbonyl (C=O) groups. openstax.org Because the electronic environments of the ketone and the ester carbonyls are different, they absorb at slightly different frequencies. This often results in two distinct peaks or a single, broadened peak in the carbonyl region of the spectrum. spectroscopyonline.com Other key functional groups also produce characteristic signals.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance | Reference |
| Alkane C-H | Stretch | 2850–2960 | Confirms presence of sp³ C-H bonds in the methyl and methylene groups. | openstax.org |
| Aromatic C-H | Stretch | 3000–3100 | Indicates sp² C-H bonds of the phenyl ring. | libretexts.org |
| Ketone C=O | Stretch | ~1715 | Strong, sharp peak characteristic of a saturated ketone. | fiveable.me |
| Ester C=O | Stretch | ~1735–1750 | Strong, sharp peak for the ester carbonyl, typically at a slightly higher frequency than a ketone. | libretexts.org |
| Aromatic C=C | Stretch | 1450–1600 | Multiple bands confirming the presence of the phenyl ring. | openstax.org |
| Ester C-O | Stretch | 1000–1300 | Strong absorptions characteristic of the C-O single bonds in the ester group. | libretexts.org |
The region below 1500 cm⁻¹ is known as the "fingerprint region," which contains a complex pattern of peaks unique to the molecule, allowing for definitive identification when compared against a reference spectrum. docbrown.info Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the aromatic ring, and can be a valuable corroborating technique.
X-ray Crystallography for Definitive Molecular Structure and Absolute Configuration
While spectroscopic methods like NMR and IR provide powerful evidence for molecular structure, X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional map of the atoms in a molecule, provided a suitable single crystal can be grown.
This technique involves directing X-rays at a crystal of the compound. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a precise electron density map, from which the exact position of each atom can be determined. The resulting data includes highly accurate measurements of bond lengths, bond angles, and torsional angles.
For a chiral compound like this compound, X-ray crystallography offers a critical advantage: the determination of the absolute configuration of the chiral center. By using specific techniques, it is possible to definitively assign the C3 stereocenter as either R or S. This information is fundamental in stereospecific synthesis and in understanding structure-activity relationships, as the biological function can be highly dependent on the absolute stereochemistry. While obtaining a crystal suitable for X-ray diffraction can be a challenge, the detailed structural insights it provides are unparalleled.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like Methyl 4-oxo-3-phenylpentanoate. While extensive dedicated studies on this specific molecule are not widely published, existing research on related compounds provides a framework for understanding its theoretical characterization.
For instance, a doctoral thesis has reported the use of DFT calculations for the geometry optimization of this compound. dur.ac.uk The B3LYP functional, a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used in conjunction with the 6-31G(d) basis set. dur.ac.uk This level of theory is widely applied to organic molecules to obtain reliable geometries and electronic properties.
In studies of analogous β-keto esters and other organic molecules, DFT calculations are routinely used to determine key electronic parameters. nih.govrsc.org These often include the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting a molecule's reactivity. nih.gov
Table 1: Representative Data from DFT Calculations on Related Organic Molecules
| Parameter | Typical Value Range | Significance |
|---|---|---|
| HOMO Energy | -5 to -7 eV | Indicates electron-donating ability |
| LUMO Energy | -1 to -3 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 2 to 6 eV | Relates to chemical reactivity and stability |
Note: The values in this table are illustrative and based on calculations for similar organic compounds. Specific values for this compound would require dedicated DFT calculations.
Conformational Analysis and Energetic Stability Studies
The presence of multiple rotatable bonds in this compound suggests the existence of several conformers with different spatial arrangements of its atoms. Conformational analysis is the study of these different conformers and their relative energies to identify the most stable structures.
Theoretical studies on similar molecules, such as 3-phenyl-2,4-pentanedione, have investigated the energetic stability of different tautomers (keto vs. enol forms). orientjchem.org Such studies often reveal that the keto form is more stable, a finding that is influenced by factors like steric hindrance from bulky substituents. orientjchem.org For this compound, the phenyl group attached to the third carbon would significantly influence the conformational preferences and the equilibrium between any potential tautomers.
Computational methods can map the potential energy surface of the molecule by systematically rotating key dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them. The relative energies of these conformers are typically calculated to determine their population at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior
In research on other β-keto esters, MD simulations have been employed to understand how these molecules interact with biological targets, such as proteins. nih.govresearchgate.net These simulations can reveal the stability of binding poses and the specific interactions that contribute to the binding affinity. researchgate.net For this compound, MD simulations could be used to explore its behavior in different solvents or its potential interactions with other molecules.
Prediction of Reactivity, Selectivity, and Spectroscopic Properties
Theoretical calculations are powerful tools for predicting the reactivity and spectroscopic properties of molecules. As mentioned, the HOMO and LUMO energies derived from DFT calculations are key indicators of reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov Furthermore, the distribution of these frontier orbitals can predict the sites of electrophilic and nucleophilic attack.
DFT can also be used to predict various spectroscopic properties. For instance, the gauge-including atomic orbitals (GIAO) method can be employed to calculate NMR chemical shifts. dur.ac.uk This allows for a direct comparison between theoretical and experimental NMR spectra, aiding in structure elucidation. Infrared (IR) vibrational frequencies can also be calculated, which, when compared with experimental IR spectra, can help to identify characteristic functional groups and confirm the molecule's structure.
Table 2: Predicted Spectroscopic Data and Reactivity Indices
| Property | Method of Prediction | Application |
|---|---|---|
| ¹H and ¹³C NMR Chemical Shifts | DFT (GIAO) | Structure verification and assignment of spectral peaks. dur.ac.uk |
| IR Vibrational Frequencies | DFT | Identification of functional groups and vibrational modes. |
| HOMO-LUMO Distribution | DFT | Prediction of reactive sites for electrophilic and nucleophilic attack. nih.gov |
Future Research Directions and Emerging Applications
Development of Novel and Highly Efficient Synthetic Routes with Enhanced Selectivity
The synthesis of γ-keto esters and their derivatives is a cornerstone of modern organic chemistry, and future research will continue to seek more efficient and selective methods for preparing Methyl 4-oxo-3-phenylpentanoate. Current methods, while effective, offer avenues for improvement in terms of yield, selectivity, and environmental impact.
One established route involves the oxidation of secondary nitro compounds. For instance, this compound can be synthesized from its precursor, methyl 4-nitro-3-phenylpentanoate, using tetrapropylammonium (B79313) perruthenate (Pr₄NRuO₄) as an oxidizing agent. thieme-connect.dethieme-connect.de This reaction is typically carried out in the presence of N-methylmorpholine N-oxide (NMO) and molecular sieves. thieme-connect.de Another method involves the direct oxidation of 4-nitro esters via electrolysis. thieme-connect.de
Future research is expected to focus on catalytic asymmetric methods to control the stereochemistry at the C3 position. The asymmetric Michael addition is a powerful strategy for forming carbon-carbon bonds with high stereocontrol. nih.govresearchgate.net The development of novel chiral catalysts, such as those based on linked-BINOL complexes, could enable the direct and highly enantioselective synthesis of this compound from appropriate precursors. acs.org Additionally, palladium-catalyzed reactions of allyl β-keto esters present another promising avenue for developing new synthetic methodologies. nih.gov
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Potential Advantages |
| Oxidation of Nitro Ester | Methyl 4-nitro-3-phenylpentanoate | Pr₄NRuO₄, NMO | Established method for this class of compounds. thieme-connect.dethieme-connect.de |
| Asymmetric Michael Addition | Methyl acetoacetate (B1235776) and a phenyl-containing acceptor | Chiral catalysts (e.g., La-NMe-linked-BINOL) | Potential for high enantioselectivity and atom economy. nih.govacs.org |
| Palladium-Catalyzed Allylation | Allyl β-keto carboxylates | Palladium complexes | Versatility in forming various C-C bonds under neutral conditions. nih.gov |
Exploration of New Biocatalysts and Enzymatic Pathways for Stereoselective Transformations
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries is a major driver for the development of biocatalytic methods. Enzymes offer unparalleled selectivity under mild reaction conditions. For a compound like this compound, biocatalysis holds immense promise for producing specific stereoisomers.
Future research will likely focus on the asymmetric reduction of the ketone functionality in this compound to yield chiral β-hydroxy esters. Dehydrogenases, such as the (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum, have shown broad applicability for the asymmetric reduction of various prochiral ketones and β-keto esters to their corresponding enantiopure alcohols. nih.gov The application of such enzymes could provide access to either the (3R, 4S) or (3R, 4R) diastereomers of the corresponding alcohol, depending on the enzyme's selectivity.
Another promising area is the use of lipases for the kinetic resolution of racemic this compound or its derivatives. Lipase-catalyzed transesterification is a well-established method for producing optically active β-keto esters. google.com For instance, a lipase (B570770) like Candida antarctica lipase B (CALB) could be used to selectively acylate one enantiomer of a racemic alcohol using this compound as an acyl donor, or to resolve the racemic ester itself through hydrolysis or alcoholysis. google.comresearchgate.net Furthermore, amine transaminases (ATAs) could be used in cascade reactions, where the β-keto ester is first hydrolyzed and then aminated to produce chiral β-amino acids. researchgate.net
| Biocatalytic Approach | Enzyme Class | Potential Transformation | Desired Outcome |
| Asymmetric Reduction | Dehydrogenases/Reductases (e.g., PEDH) | Reduction of the C4-carbonyl group | Enantiopure β-hydroxy esters. nih.gov |
| Kinetic Resolution | Lipases (e.g., CALB) | Enantioselective hydrolysis or transesterification | Separation of enantiomers of this compound. google.com |
| Chemoenzymatic Cascade | Lipases and Amine Transaminases (ATAs) | Hydrolysis followed by stereoselective amination | Synthesis of chiral aromatic β-amino acids. researchgate.net |
Expansion of this compound as a Versatile Intermediate for Undiscovered Chemical Compound Classes
The true value of a building block like this compound lies in its potential to be converted into a wide array of more complex and potentially bioactive molecules. β-Keto esters are well-known precursors for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. thieme-connect.de
Future research will undoubtedly explore the use of this compound in the synthesis of novel heterocyclic scaffolds. The presence of two electrophilic centers (the C4-ketone and the C1-ester carbonyl) and an acidic α-proton makes it an ideal substrate for reactions with dinucleophiles to construct rings. For example, condensation reactions with hydrazine, hydroxylamine, or ureas could lead to novel pyrazole, isoxazole, or pyrimidine (B1678525) derivatives, respectively. The specific stereochemistry at the C3 position could be used to induce chirality in the resulting heterocyclic products.
Moreover, δ-amino β-keto esters, which can be derived from compounds like this compound, are powerful building blocks for alkaloid synthesis. researchgate.net This opens the door to the asymmetric synthesis of novel piperidine, quinolizidine, or indolizidine alkaloids, which are classes of compounds with a rich history of biological activity. The development of synthetic routes starting from this compound could lead to the discovery of new chemical entities with potential therapeutic applications.
Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. The integration of experimental studies with computational chemistry provides a powerful toolkit for elucidating reaction pathways, transition states, and the origins of selectivity.
For synthetic routes such as the asymmetric Michael addition, computational studies, including Density Functional Theory (DFT), can be used to model the transition states of the reaction. acs.org This can help in understanding how the structure of the chiral catalyst influences the stereochemical outcome and can guide the design of more effective catalysts. A thesis from Durham University included computational work to understand the effect of substituents in related reactions, highlighting the synergy between computational and synthetic chemistry. dur.ac.uk
In the realm of biocatalysis, molecular docking and molecular dynamics simulations can be employed to understand how this compound binds to the active site of an enzyme. nih.gov Such studies can explain the observed enantioselectivity of enzymes like PEDH and can be used to guide protein engineering efforts to create mutant enzymes with enhanced activity or altered selectivity for this specific substrate. By combining experimental kinetic data with computational models, a comprehensive picture of the catalytic cycle can be constructed, accelerating the development of new biocatalytic processes.
Q & A
Q. What are the standard synthetic routes for Methyl 4-oxo-3-phenylpentanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Claisen or Dieckmann condensation of appropriate precursors, such as methyl 3-phenylacetoacetate derivatives. Optimization includes adjusting catalysts (e.g., NaOEt or LDA), temperature (60–100°C), and solvent polarity (THF or toluene) to enhance yield . Purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product.
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- ¹H NMR : Look for the ester methyl group (~δ 3.6–3.8 ppm), ketone-adjacent protons (δ 2.5–3.0 ppm), and aromatic protons (δ 7.2–7.5 ppm).
- IR : Strong carbonyl stretches for the ester (~1740 cm⁻¹) and ketone (~1715 cm⁻¹).
- MS : Molecular ion peak at m/z 206 (C₁₂H₁₄O₃) and fragmentation patterns confirming the ester and phenyl groups .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in a cool, dry place away from oxidizers. Refer to SDS guidelines for spill management and emergency procedures .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in the proposed structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization can confirm bond lengths, angles, and stereochemistry. For example, discrepancies in ketone positioning due to tautomerism can be resolved by analyzing electron density maps .
- Example Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 |
| C=O bond length | 1.21 Å (ester), 1.23 Å (ketone) |
Q. What advanced chromatographic methods are suitable for impurity profiling in synthetic batches?
Q. How does computational modeling predict the reactivity of this compound in nucleophilic attacks?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electrophilic sites (e.g., ketone vs. ester carbonyl). Solvent effects (PCM model) and transition-state analysis further clarify reaction pathways .
Q. What strategies mitigate keto-enol tautomerism interference in kinetic studies?
- Methodological Answer : Stabilize the keto form by using aprotic solvents (DMSO-d₆) and low temperatures (−40°C). Monitor tautomer ratios via ¹³C NMR or IR spectroscopy under varying conditions .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
Q. Why do crystallization attempts fail, and how can this be resolved?
- Methodological Answer : Common issues include poor solubility or rapid nucleation. Optimize by:
- Screening solvents (e.g., EtOAc/hexane mixtures).
- Seeding with microcrystals.
- Using slow evaporation at 4°C .
Biological & Mechanistic Studies
Q. How to design assays evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzyme inhibition : Use fluorometric assays (e.g., NADH depletion for dehydrogenases).
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation via scintillation counting.
- SAR studies : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
